molecular formula C6H9ClN2S B1510304 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride CAS No. 1187932-70-2

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride

Cat. No.: B1510304
CAS No.: 1187932-70-2
M. Wt: 176.67 g/mol
InChI Key: OPMUCNMJXPWHMF-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is a chemical compound with the molecular formula C6H8N2S·HCl and a molecular weight of 176.66 g/mol. It is a white solid that is typically stored at temperatures between 0-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methylthiazole with a suitable diene in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of various substituted thiazole compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is unique in its structure and properties compared to other thiazole derivatives. Similar compounds include:

  • Thiazole

  • Benzothiazole

  • Thiazolidine

  • Thiazolidinedione

These compounds share the thiazole ring but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUCNMJXPWHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743520
Record name 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-70-2
Record name 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
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2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
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2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
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2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride

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